
1,3,8-Trimethoxy-6-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Trimethoxy-6-methylanthracene-9,10-dione is a compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are found in various natural sources, including plants. This compound is characterized by its three methoxy groups and a methyl group attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,8-Trimethoxy-6-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methylation of emodin, a naturally occurring anthraquinone. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves the extraction of emodin from plant sources, followed by chemical modification to introduce the methoxy groups. The process includes solvent extraction, crystallization, and drying steps .
Chemical Reactions Analysis
Types of Reactions
1,3,8-Trimethoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation, nitration, and sulfonation reactions are performed using halogens, nitric acid, and sulfuric acid, respectively.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3,8-Trimethoxy-6-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other anthraquinone derivatives.
Biology: The compound exhibits biological activities such as antiviral and anticancer properties.
Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3,8-Trimethoxy-6-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Additionally, it can modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to antioxidant and cytoprotective effects .
Comparison with Similar Compounds
Similar Compounds
Emodin: 1,3,8-Trihydroxy-6-methylanthracene-9,10-dione
Chrysophanol: 1,8-Dihydroxy-3-methylanthracene-9,10-dione
Aloe-emodin: 1,8-Dihydroxy-3-(hydroxymethyl)-anthracene-9,10-dione
Uniqueness
1,3,8-Trimethoxy-6-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups and a methyl group enhances its solubility and reactivity compared to other anthraquinones .
Properties
CAS No. |
6414-42-2 |
|---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1,3,8-trimethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O5/c1-9-5-11-15(13(6-9)22-3)18(20)16-12(17(11)19)7-10(21-2)8-14(16)23-4/h5-8H,1-4H3 |
InChI Key |
HICKZJMJOXACIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


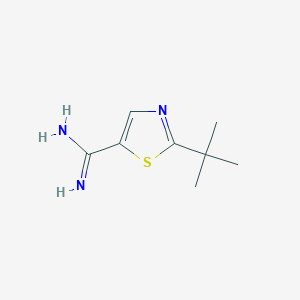
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
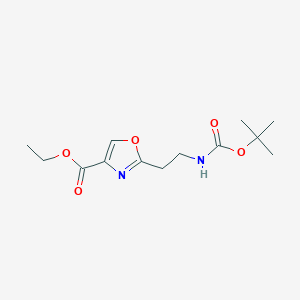
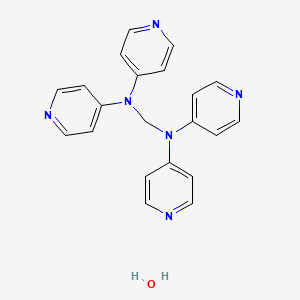
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)
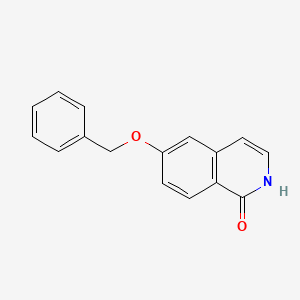

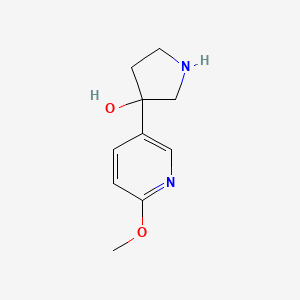
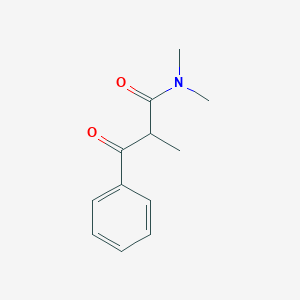
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
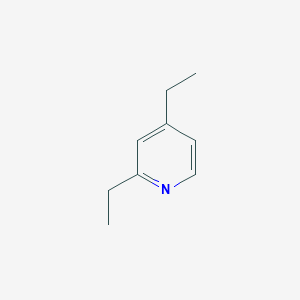
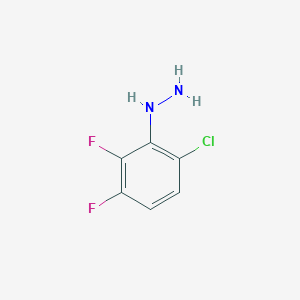
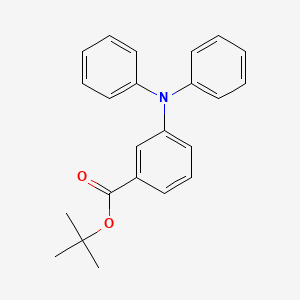
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
